Cas no 10024-04-1 (4-Quinolinamine,7-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]-)
10024-04-1 structure
Product Name:4-Quinolinamine,7-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]-
CAS No:10024-04-1
MF:C20H21ClN4
MW:352.860543012619
CID:200807
PubChem ID:2265943
Update Time:2025-04-19
4-Quinolinamine,7-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- 4-Quinolinamine,7-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]-
- Quinoline,7-chloro-4-[p-(4-methyl-1-piperazinyl)anilino]- (8CI)
- cid_2265943
- 10024-04-1
- (7-Chloro-quinolin-4-yl)-[4-(4-methyl-piperazin-1-yl)-phenyl]-amine
- 7-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]-4-quinolinamine
- WAY-299418
- CHEMBL1424003
- Oprea1_751580
- 7-chloranyl-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine
- REGID_for_CID_2265943
- BDBM72826
- ChemDiv1_022005
- (7-chloro-4-quinolyl)-[4-(4-methylpiperazino)phenyl]amine
- SCHEMBL14758370
- SMR000517023
- Cambridge id 6054217
- 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine
- MLS001203414
- AKOS000541514
- Oprea1_750899
- HMS649I05
-
- Inchi: 1S/C20H21ClN4/c1-24-10-12-25(13-11-24)17-5-3-16(4-6-17)23-19-8-9-22-20-14-15(21)2-7-18(19)20/h2-9,14H,10-13H2,1H3,(H,22,23)
- InChI Key: LJSIXDJBHLLWHD-UHFFFAOYSA-N
- SMILES: ClC1C=CC2C(C=1)=NC=CC=2NC1C=CC(=CC=1)N1CCN(C)CC1
Computed Properties
- Exact Mass: 352.14573
- Monoisotopic Mass: 352.1454744g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 418
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 31.4Ų
Experimental Properties
- Color/Form: Solid powder
- PSA: 31.4
4-Quinolinamine,7-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]- Security Information
- Signal Word:Warning
- Storage Condition:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
4-Quinolinamine,7-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]- Related Literature
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
10024-04-1 (4-Quinolinamine,7-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Beyond Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Reagent
钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
CN Supplier
Bulk